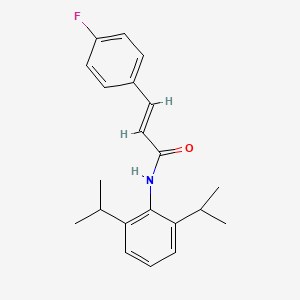
N-(2,6-diisopropylphenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Aggregation-Induced Emission Active Copolymers : Copolymers with high molecular weights, including N-isopropyl acrylamide, have been synthesized and studied for their aggregation-induced emission (AIE) properties. These copolymers show comparable thermal stability and are soluble in common organic solvents as well as water (Zhou et al., 2015).
Synthesis of N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-Based Copolymers : A new acrylamide monomer with isopropyl and isopropylamidopropyl moieties was synthesized, and its copolymers were studied for their composition-dependent properties and drug delivery efficiency (Mondal et al., 2022).
Molecular Structure Analysis
- Characterization of Novel Derivatives : Synthesis and characterization of novel derivatives, including substituted 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl] allyl piperidine-4-benzisoxazoles, were described, focusing on the molecular structure and properties (Rathod et al., 2008).
Chemical Reactions and Properties
- Properties of Thermoresponsive Copolymers : Studies on poly(N-isopropylacrylamide-co-acrylamide) copolymer, focusing on its thermoresponsive behavior and its application in drug release, provide insights into the chemical properties and reactions (Fundueanu et al., 2009).
Physical Properties Analysis
- Study of Radical Homopolymerization : Investigation into the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM) sheds light on the physical properties of related acrylamide polymers, such as their polymerization mechanisms and thermal properties (Huang et al., 2019).
Chemical Properties Analysis
- Fluorescence Quenching Studies : The use of acrylamide as a quencher in fluorescence studies of tryptophanyl residues in proteins highlights the chemical properties of acrylamide derivatives in sensing and probing protein structures (Eftink & Ghiron, 1976).
特性
IUPAC Name |
(E)-N-[2,6-di(propan-2-yl)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO/c1-14(2)18-6-5-7-19(15(3)4)21(18)23-20(24)13-10-16-8-11-17(22)12-9-16/h5-15H,1-4H3,(H,23,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQIDQTXGVQGPA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2,6-di(propan-2-yl)phenyl]-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

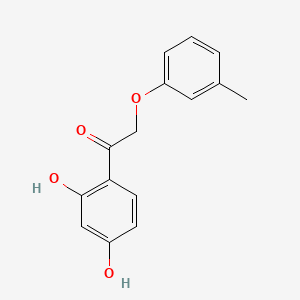
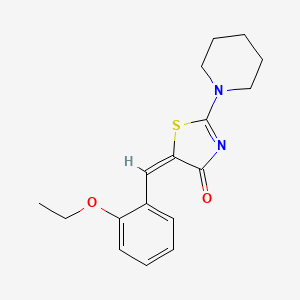

![1'-ethyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5527410.png)
![4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5527411.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)
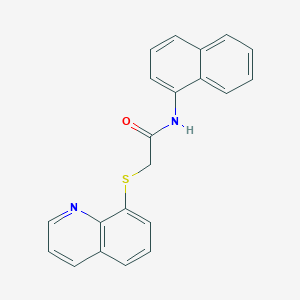

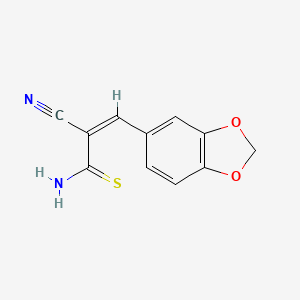
![3-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5527451.png)
![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)
![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)
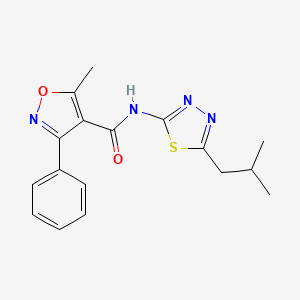
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5527471.png)